molecular formula C17H17N3O2 B13996634 1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) CAS No. 69391-95-3

1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)

Cat. No.: B13996634
CAS No.: 69391-95-3
M. Wt: 295.34 g/mol
InChI Key: ZDGXLHILGUBZKN-UHFFFAOYSA-N
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Description

1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) is a chemical compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) typically involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions to ensure high yields . The obtained bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
  • **1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
  • **1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)

Uniqueness

1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to other triazene derivatives. Its ability to form stable covalent bonds with biological molecules makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

69391-95-3

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

1-[4-[(4-acetyl-N-methylanilino)diazenyl]phenyl]ethanone

InChI

InChI=1S/C17H17N3O2/c1-12(21)14-4-8-16(9-5-14)18-19-20(3)17-10-6-15(7-11-17)13(2)22/h4-11H,1-3H3

InChI Key

ZDGXLHILGUBZKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NN(C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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